Methyl (2R,3S)-5-bromo-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylate
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Overview
Description
Methyl (2R,3S)-5-bromo-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylate is an organic compound that belongs to the benzofuran family This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, and a benzofuran ring
Preparation Methods
The synthesis of Methyl (2R,3S)-5-bromo-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylate typically involves several steps. One common method includes the bromination of a precursor compound followed by esterification. The reaction conditions often require the use of bromine or a brominating agent, and the process is carried out under controlled temperatures to ensure the desired stereochemistry is achieved . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
Methyl (2R,3S)-5-bromo-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the bromine atom.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols
Scientific Research Applications
Methyl (2R,3S)-5-bromo-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl (2R,3S)-5-bromo-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and the benzofuran ring play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where it interacts with nucleophiles to form new chemical bonds. The pathways involved in its mechanism of action are influenced by the presence of the bromine atom and the stereochemistry of the molecule .
Comparison with Similar Compounds
Methyl (2R,3S)-5-bromo-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:
Methyl (2R,3S)-5-chloro-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Methyl (2R,3S)-5-fluoro-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylate: Contains a fluorine atom instead of bromine.
Methyl (2R,3S)-5-iodo-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylate: Contains an iodine atom instead of bromine
Properties
IUPAC Name |
methyl (2R,3S)-5-bromo-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-6-8-5-7(12)3-4-9(8)15-10(6)11(13)14-2/h3-6,10H,1-2H3/t6-,10+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIINPPLCFPKLK-QUBYGPBYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=C1C=C(C=C2)Br)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](OC2=C1C=C(C=C2)Br)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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